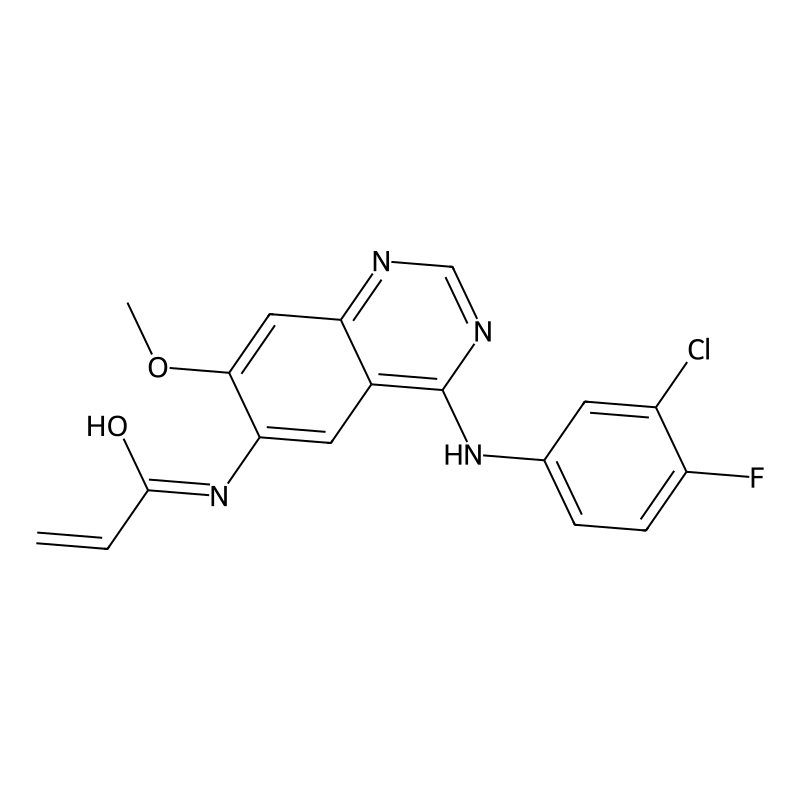

PF-6274484, chemically known as N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide, represents a sophisticated example of targeted covalent inhibitor design with molecular formula C18H14ClFN4O2 and molecular weight 372.78 daltons [1] [2] [3]. This compound serves as a potent covalent epidermal growth factor receptor kinase inhibitor with Ki values of 0.14 nanomolar and 0.18 nanomolar for epidermal growth factor receptor-L858R/T790M and wild-type epidermal growth factor receptor, respectively [5] [6].

Reaction Pathways for Quinazoline Core Synthesis

The synthetic construction of quinazoline core structures employs multiple established methodologies, each offering distinct advantages in terms of yield, selectivity, and functional group tolerance [15] [22] [36]. The fundamental quinazoline framework can be assembled through several key synthetic strategies that have been extensively documented in contemporary literature.

Transition Metal-Catalyzed Approaches

Iron-catalyzed methodologies represent a prominent approach for quinazoline synthesis through carbon-hydrogen oxidation pathways [15]. The optimized reaction conditions involve treatment of 2-alkylamino benzonitriles with Grignard reagents to form ketimine intermediates, which subsequently undergo iron-catalyzed cyclization in the presence of ferrous chloride and tert-butyl hydroperoxide in dimethyl sulfoxide at ambient temperature for eighteen hours [15]. This methodology yields quinazoline derivatives in isolated yields ranging from 43 to 86 percent, with the synthetic strategy proceeding through Grignard reagent addition to ortho-alkylamino benzonitriles followed by carbon sp3-hydrogen oxidation and subsequent ring closure [15].

Cobalt-based catalytic systems provide alternative synthetic routes through direct carbon-hydrogen functionalization protocols [36]. The cyclopentadienylcobalt dicarbonyl-catalyzed [4 + 2] cycloaddition methodology employs dioxazolones with imines for the formation of multi-functionalized quinazolines, achieving isolated yields ranging from 48 to 99 percent through cobalt-mediated tandem direct carbon-hydrogen amidation followed by intramolecular cyclization [36].

Acceptorless Dehydrogenative Coupling Strategies

Nickel-catalyzed acceptorless dehydrogenative coupling represents an environmentally favorable approach for quinazoline construction [15]. This methodology proceeds through dual pathways involving either benzyl alcohols with 2-aminobenzylamine or 2-aminobenzyl alcohols with benzonitriles, generating hydrogen gas and water as the sole byproducts [15]. The reaction mechanism involves sequential dehydrogenation of alcohols to corresponding aldehydes, followed by base-promoted cyclocondensation and final dehydrogenation to afford the desired quinazoline products [15].

| Catalyst System | Reaction Conditions | Yield Range (%) | Reaction Time |

|---|

| Iron/tert-butyl hydroperoxide | 25°C, dimethyl sulfoxide | 43-86 | 18 hours |

| Cobalt dicarbonyl | 100-120°C, dichloroethane | 48-99 | 16 hours |

| Nickel/molecular oxygen | 130°C, toluene | 43-92 | 24 hours |

Three-Component Condensation Methodologies

Multi-component condensation reactions provide efficient one-pot synthetic routes to quinazoline derivatives [22]. The 4-dimethylaminopyridine-catalyzed three-component approach involves the reaction of aromatic aldehydes with 2-aminobenzophenones in the presence of ammonium acetate under mild conditions, delivering quinazoline frameworks in isolated yields ranging from 67 to 98 percent [22]. This technique offers advantages including easy accessibility of starting materials and high selectivity for the desired products [22].

Iodine-catalyzed three-component methodologies employ substituted benzaldehydes with substituted ortho-aminoarylketones in the presence of ammonium acetate, achieving excellent yields of 91 to 97 percent in reduced reaction times [22]. The superior performance of iodine as catalyst is attributed to its dual oxidizing properties and Lewis acidity, with the reaction proceeding effectively in neat conditions or with ethanol at moderate temperatures [22].

Covalent Modification Strategies for Acrylamide Moiety

The acrylamide functionality in PF-6274484 serves as the critical electrophilic warhead responsible for covalent bond formation with target cysteine residues [17] [39] [40]. The design and optimization of acrylamide electrophiles requires careful consideration of reactivity, selectivity, and positioning within the molecular framework.

Michael Addition Reaction Mechanisms

Acrylamide warheads function through Michael addition reactions, representing conjugate addition processes involving nucleophilic attack at the beta-carbon of the alpha,beta-unsaturated carbonyl system [42] [44]. The reaction mechanism proceeds through initial nucleophilic attack by the cysteine thiol group at the beta-carbon, followed by protonation of the resulting enolate intermediate to form the covalent thioether linkage [17] [44]. The efficiency of covalent bond formation depends upon both the intrinsic electrophilicity of the acrylamide and its precise spatial positioning relative to the target nucleophile [39] [40].

The reactivity of acrylamide electrophiles can be modulated through structural modifications, with electron-withdrawing groups at the alpha-position increasing reactivity while simultaneously endowing reversibility to covalent bond formation [39] [40]. Conversely, substitution at alpha- or beta-positions typically reduces the reactivity of acrylamides, requiring careful optimization to maintain appropriate electrophilic character [39] [40].

Synthetic Methodologies for Acrylamide Formation

The construction of acrylamide moieties employs various synthetic approaches depending on the specific structural requirements and functional group compatibility [18] [25]. Standard amide coupling protocols utilizing carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with hydroxybenzotriazole and diisopropylethylamine provide reliable methods for acrylamide formation [16]. Alternative approaches involve the use of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate-mediated coupling reactions for the attachment of acrylic acid derivatives to amino-substituted quinazoline intermediates [16].

Specialized methodologies for carbon-11 radiolabeling of acrylamide functionalities have been developed utilizing palladium/NiXantphos-mediated carbonylation reactions [25]. These procedures employ carbon-11 monoxide as the carbonyl source, achieving radiochemical yields of 78.4 ± 4.7 percent through activated charcoal reduction methods or 69.1 ± 7.6 percent through molybdenum column reduction approaches [25].

Advanced Acrylamide Modifications

Recent developments in acrylamide chemistry have introduced alpha-substituted methacrylamides as tunable electrophiles for targeted covalent inhibitors [39] [40]. These hetero alpha-substituted methacrylamides demonstrate higher thiol reactivity compared to conventional acrylamides while undergoing conjugated addition-elimination reactions that ultimately release the alpha-substituent [39] [40]. The reactivity toward thiols correlates with the pKa/pKb values of the leaving group, providing a rational approach for fine-tuning electrophilic character [39] [40].

| Acrylamide Type | Relative Reactivity | Mechanism | Selectivity |

|---|

| Unsubstituted | Baseline | Michael addition | Standard |

| Alpha-cyano | Increased | Reversible addition | Enhanced |

| Alpha-methoxy | Tunable | Addition-elimination | Improved |

| Beta-substituted | Decreased | Hindered addition | Variable |

Purification Techniques and Quality Control Standards

The purification and quality control of PF-6274484 requires sophisticated analytical and preparative methodologies to ensure pharmaceutical-grade purity and consistency [1] [9] [27] [32]. Contemporary purification strategies employ multiple complementary techniques to achieve the stringent quality standards required for research and potential therapeutic applications.

Chromatographic Purification Methods

High-performance liquid chromatography represents the primary purification methodology for quinazoline derivatives, with reverse-phase systems providing optimal separation characteristics [27] [28] [31]. The separation of quinazoline compounds utilizes Newcrom R1 columns with mobile phases containing acetonitrile, water, and phosphoric acid, achieving baseline resolution for structural analogs and impurities [27]. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid to maintain ionization efficiency while preserving chromatographic performance [27].

Column chromatography on silica gel provides an essential preparative purification technique for quinazoline intermediates and final products [20] [21]. Purification protocols typically employ gradient elution systems with hexane/ethyl acetate or chloroform/methanol solvent combinations, with specific ratios optimized based on the polarity characteristics of the target compound [20] [4]. The ISCO Combiflash system utilizing pre-packed silica gel columns offers automated purification capabilities with improved reproducibility and efficiency compared to traditional gravity-based methods [20].

Advanced Purification Strategies

Ultra-high-performance liquid chromatography methods have been developed specifically for acrylamide-containing compounds, utilizing ACE Excel SuperC18 stationary phases that provide superior retention and peak shape characteristics [31]. These methodologies employ gradient separation protocols with water/acetonitrile mobile phases containing 0.1 percent formic acid for mass spectrometry compatibility, achieving excellent linearity and recovery for complex sample matrices [31].

Preparative high-performance liquid chromatography with carbon-11 radiolabeled compounds requires specialized quality control protocols to ensure radiochemical purity exceeding 90 percent [25]. The purification process involves semi-preparative reverse-phase chromatography followed by sterile filtration and comprehensive analytical characterization including radiochemical identity confirmation through retention time matching [25].

Quality Control Standards and Analytical Characterization

Pharmaceutical quality control for PF-6274484 encompasses multiple analytical parameters including identity, purity, strength, potency, uniformity, and stability assessments [32]. The identity testing employs high-performance liquid chromatography with ultraviolet detection to confirm the presence of the active pharmaceutical ingredient, while purity analysis utilizes gradient reverse-phase methods to quantify related substances and degradation products [1] [9].

High-resolution mass spectrometry provides molecular weight confirmation and structural verification through accurate mass measurements and fragmentation pattern analysis [5] [26]. Nuclear magnetic resonance spectroscopy serves as an orthogonal analytical technique for structural confirmation and impurity profiling, with particular attention to the integrity of the acrylamide functionality and quinazoline core [29].

| Quality Parameter | Acceptance Criteria | Analytical Method | Frequency |

|---|

| Purity | ≥98.0% by high-performance liquid chromatography | Reverse-phase chromatography | Each batch |

| Identity | Retention time match ±2% | High-performance liquid chromatography-ultraviolet | Each batch |

| Water content | ≤1.0% by Karl Fischer | Coulometric titration | Each batch |

| Residual solvents | United States Pharmacopeia limits | Gas chromatography-mass spectrometry | Each batch |

Stability studies following International Council for Harmonisation guidelines evaluate the long-term storage characteristics under controlled temperature and humidity conditions [34]. These studies monitor chemical degradation, physical changes, and maintenance of biological activity over extended storage periods, providing essential data for shelf-life determination and storage recommendations [34].